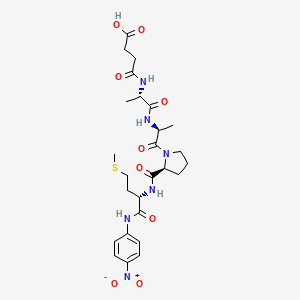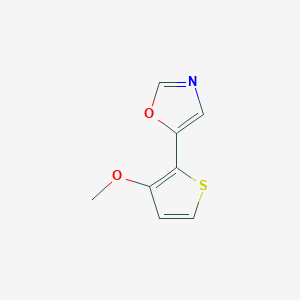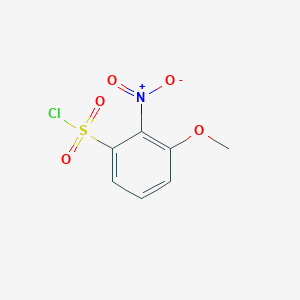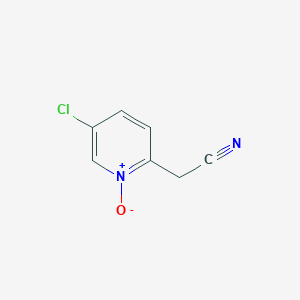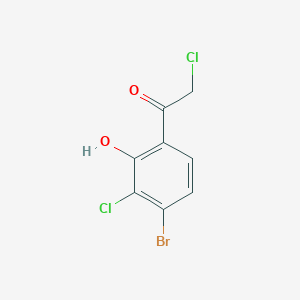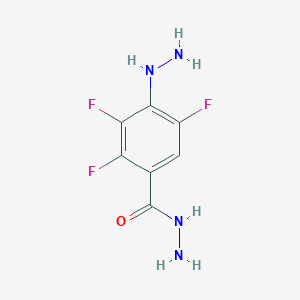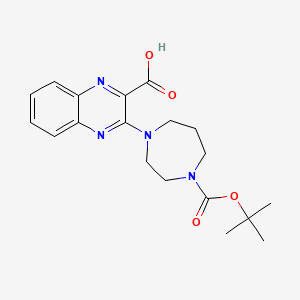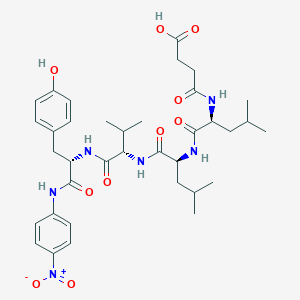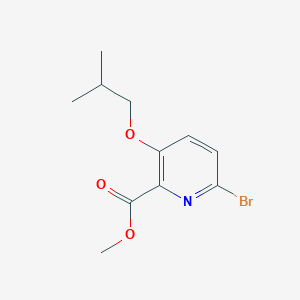
6-Bromo-3-isobutoxypyridine-2-carboxylic acid methyl ester
Overview
Description
Scientific Research Applications
Efficient Synthesis Routes
The chemical 6-Bromo-3-isobutoxypyridine-2-carboxylic acid methyl ester and its derivatives have been a focal point in synthetic chemistry due to their potential applications in various fields. Hirokawa, Horikawa, and Kato (2000) described an efficient synthesis process for a structurally similar compound, highlighting the potential for streamlined production and utilization in scientific research Hirokawa, Horikawa, & Kato, 2000. Furthermore, Horikawa, Hirokawa, and Kato (2001) developed a practical preparation method for a key intermediate of this compound, emphasizing the importance of regioselectivity and conversion efficiency Horikawa, Hirokawa, & Kato, 2001.
Building Blocks for Complex Molecules
Charbonnière, Weibel, and Ziessel (2001) explored the synthesis of mono-, bis-, and tris-tridentate ligands based on a related bipyridine carboxylic acid, underlining the compound’s significance as a building block for complex molecules, particularly for lanthanide(III) cations complexation Charbonnière, Weibel, & Ziessel, 2001.
Ligand Design and Synthesis
Similarly, ligands based on 6-bromo-2,2'-bipyridine pendant arms were explored by Charbonnière, Weibel, and Ziessel (2002), demonstrating the compound's versatility in ligand design and synthesis, with potential applications in labeling biological materials Charbonnière, Weibel, & Ziessel, 2002.
Intermediate in Novel Compounds Synthesis
The work by Ohtsuka, Fujimoto, and Ikekawa (1986) on steroidal inhibitors of microbial degradation also highlighted the potential role of similar methyl esters of carboxylic acids as intermediates in the synthesis of novel compounds that can inhibit specific biological processes Ohtsuka, Fujimoto, & Ikekawa, 1986.
properties
IUPAC Name |
methyl 6-bromo-3-(2-methylpropoxy)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-7(2)6-16-8-4-5-9(12)13-10(8)11(14)15-3/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXXBXAILNSZQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(N=C(C=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-isobutoxypyridine-2-carboxylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



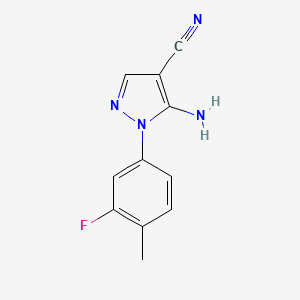
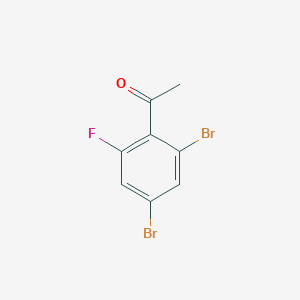

![1-Methyl-1,3,7-triaza-spiro-[4.4]nonan-4-one hydrochloride](/img/structure/B1409342.png)
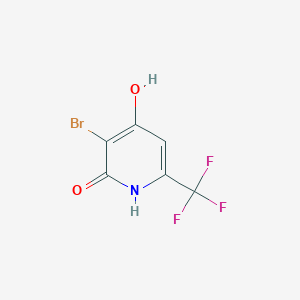
![Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1409344.png)
